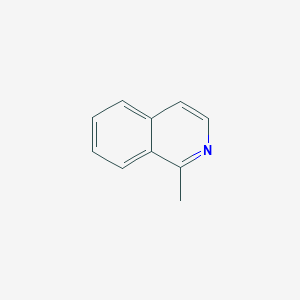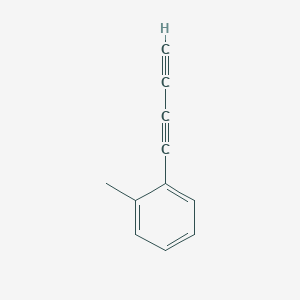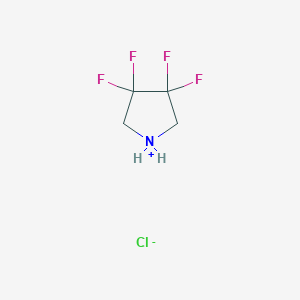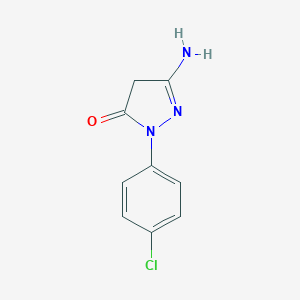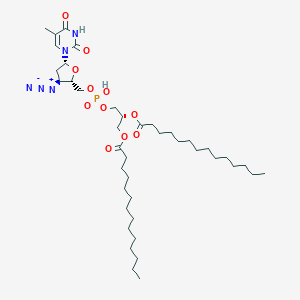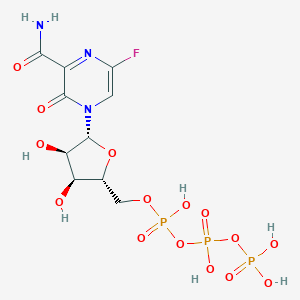
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) is an iodinated contrast agent primarily used in medical imaging, particularly for hepatic computed tomography (CT) scans . It is a compound that combines iosefamate, an iodinated organic molecule, with meglumine, an amino sugar. This combination enhances the solubility and stability of the contrast agent, making it effective for diagnostic imaging.
Méthodes De Préparation
The synthesis of iosefamate meglumine involves several steps. The primary synthetic route includes the iodination of an aromatic compound followed by the conjugation with meglumine. The reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure . Industrial production methods focus on optimizing yield and purity, often employing high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction may produce deiodinated compounds.
Applications De Recherche Scientifique
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It is employed in biological studies to investigate cellular processes and molecular interactions.
Mécanisme D'action
The mechanism of action of iosefamate meglumine involves its role as a contrast agent in medical imaging. The iodine atoms in the compound absorb X-rays, creating a contrast between different tissues in the body. This contrast allows for the detailed visualization of internal structures, aiding in the diagnosis of various medical conditions . The molecular targets include the tissues and organs being imaged, with the pathways involving the absorption and scattering of X-rays .
Comparaison Avec Des Composés Similaires
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) can be compared with other iodinated contrast agents such as diatrizoate and iodipamide. While all these compounds serve as contrast agents, iosefamate meglumine is unique due to its specific combination with meglumine, which enhances its solubility and stability . Similar compounds include:
Diatrizoate: Another iodinated contrast agent used in various imaging techniques.
Iodipamide: Used for imaging the biliary system.
Iocarmate: Another contrast agent with similar applications.
Propriétés
Numéro CAS |
10058-41-0 |
|---|---|
Formule moléculaire |
C35H45I6N5O13 |
Poids moléculaire |
1505.2 g/mol |
Nom IUPAC |
3-[[10-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C28H28I6N4O8.C7H17NO5/c1-35-25(41)13-17(29)15(27(43)44)21(33)23(19(13)31)37-11(39)9-7-5-3-4-6-8-10-12(40)38-24-20(32)14(26(42)36-2)18(30)16(22(24)34)28(45)46;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-10H2,1-2H3,(H,35,41)(H,36,42)(H,37,39)(H,38,40)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clé InChI |
ZGBAIVYNMARFCV-WZTVWXICSA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
SMILES isomérique |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
SMILES canonique |
CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Synonymes |
iosefamate meglumine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






